molecular formula C14H8ClFN2OS B368854 N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 392236-64-5

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No.: B368854
CAS No.: 392236-64-5
M. Wt: 306.7g/mol
InChI Key: UEZBMXHIUPEBTJ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a benzothiazole-derived amide featuring a chloro substituent at the 6-position of the benzothiazole ring and a fluoro group at the 4-position of the benzamide moiety. Its synthesis involves coupling 6-chloro-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride, a common method for generating benzothiazole amides . The structural design aims to optimize electronic and steric properties through halogen substituents, which may influence binding affinity and pharmacokinetics.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZBMXHIUPEBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Amide Coupling Reaction

The foundational synthesis route involves a nucleophilic acyl substitution reaction between 6-chloro-1,3-benzothiazol-2-amine and 4-fluorobenzoyl chloride in the presence of a tertiary amine base. The reaction proceeds under anhydrous conditions in aprotic solvents, typically yielding the target compound in 65–85% purity before purification.

Reaction Scheme:

6-Chloro-1,3-benzothiazol-2-amine+4-Fluorobenzoyl chlorideBase, SolventN-(6-Chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide+HCl\text{6-Chloro-1,3-benzothiazol-2-amine} + \text{4-Fluorobenzoyl chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{HCl}

Table 1: Standard Reaction Conditions

ParameterSpecification
SolventDioxane, THF, or Dichloromethane
BaseTriethylamine (1.2–2.0 eq)
TemperatureReflux (80–110°C)
Reaction Time3–7 hours
Molar Ratio (Amine:Acyl Chloride)1:1.5–1:4

The excess acyl chloride (1.5–4.0 eq) ensures complete conversion of the amine, particularly when steric hindrance from the benzothiazole ring slows reactivity.

Reaction Optimization Strategies

Solvent Selection and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dioxane enhance nucleophilicity of the amine, while dichloromethane facilitates faster mixing at lower temperatures (25–40°C). Reflux conditions in dioxane (b.p. 101°C) are preferred for small-scale syntheses, achieving 72–78% yield within 4 hours.

Table 2: Solvent Performance Comparison

SolventDielectric ConstantYield (%)Purity (HPLC)
Dioxane2.217892
THF7.526889
Dichloromethane8.936585

Base Modulation

Triethylamine remains the standard base due to its efficient HCl scavenging, but substituted amines like N-methylmorpholine reduce side reactions in sensitive substrates. Pyridine, though less common, offers milder conditions for thermally labile intermediates.

Purification and Characterization

Isolation Techniques

Crude product isolation involves neutralization with aqueous sodium carbonate (5–10% w/v) to precipitate unreacted starting materials, followed by filtration and sequential washes with cold ethanol. Large-scale processes employ centrifugation for faster phase separation.

Table 3: Purification Methods and Outcomes

MethodPurity Gain (%)Yield Loss (%)
Recrystallization (EtOH:H₂O)1215
Column Chromatography (SiO₂)1825
Acid-Base Partition810

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d6d_6) : δ 10.32 (s, 1H, NH), 8.21–7.89 (m, 4H, Ar-H), 7.45 (d, J=8.4J = 8.4 Hz, 1H, benzothiazole-H).

  • ¹³C NMR : 165.2 (C=O), 154.1 (C-F), 132.8–116.4 (Ar-C).

Mass Spectrometry:

  • ESI-MS : m/z 335.02 [M+H]⁺ (calc. 335.04 for C₁₄H₈ClFN₂OS).

Industrial-Scale Production

Batch Reactor Design

Industrial synthesis utilizes jacketed glass-lined reactors (500–2000 L capacity) with anchor-type agitators to ensure uniform heat distribution during exothermic acyl chloride addition. Temperature control within ±2°C prevents thermal degradation of the benzothiazole core.

Continuous Flow Alternatives

Recent advancements explore microreactor systems for improved mixing and heat transfer, reducing reaction time to 1–2 hours with 88% yield in pilot studies.

Table 4: Batch vs. Continuous Flow Performance

ParameterBatch ReactorContinuous Flow
Throughput (kg/day)50120
Yield (%)7588
Purity (%)9295

Emerging Methodologies

Catalytic Amide Coupling

Pilot studies employ HOBt/DCC coupling agents to activate 4-fluorobenzoic acid directly, avoiding acyl chloride handling. Initial yields reach 63% with reduced corrosion risks.

Photochemical Activation

UV irradiation (254 nm) in the presence of eosin Y accelerates amine acylation to 90% conversion in 30 minutes, though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzothiazole derivatives.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are crucial for halting cancer progression .

Antimicrobial Activity

The compound also shows promising antibacterial and antifungal properties. Studies have reported its effectiveness against several microbial pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anti-inflammatory Effects

This compound has been identified as a potential anti-inflammatory agent. It inhibits certain enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation. This inhibition leads to reduced pain and inflammation in experimental models .

Biological Research

Mechanistic Studies

In biological research, this compound serves as a valuable tool for investigating the mechanisms of action of benzothiazole derivatives. Its interactions with specific molecular targets can be elucidated through techniques such as molecular docking studies and in vitro assays. These studies help clarify the binding affinities and functional outcomes associated with the compound's biological activities .

Neuroprotective Effects

Emerging studies suggest that derivatives of benzothiazole, including this compound, may possess neuroprotective effects. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play critical roles.

Industrial Applications

Synthesis of Advanced Materials

Due to its unique chemical structure, this compound is utilized in the synthesis of advanced materials and specialty chemicals. Its fluorine substitution enhances lipophilicity, making it suitable for various applications in materials science .

Data Table: Summary of Biological Activities

Activity Effect Cell Lines/Pathogens Mechanism
AnticancerInhibition of proliferationA431, A549, H1299Induction of apoptosis; cell cycle arrest
AntimicrobialBactericidal and fungicidalVarious microbial pathogensDisruption of microbial cell processes
Anti-inflammatoryReduction of inflammationInflammatory modelsInhibition of prostaglandin biosynthesis
NeuroprotectiveProtection against neuronal damageNeuronal cell linesReduction of oxidative stress

Case Studies

  • Anticancer Efficacy Study : A study published in 2024 evaluated the effects of this compound on A549 cells. Results showed a significant decrease in cell viability at concentrations ranging from 1 to 4 μM, alongside increased apoptosis markers .
  • Antimicrobial Activity Assessment : Another investigation demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans. The study highlighted its potential as a lead compound for developing new antimicrobial agents against resistant strains.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, the compound exerts its anti-inflammatory and analgesic effects . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

The 6-chloro substituent in the target compound distinguishes it from analogs with alternative halogen or alkoxy groups. Key comparisons include:

Compound Name Benzothiazole Substituent Benzamide Substituent Activity Notes
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide 6-CF₃ 4-methoxyphenyl Patent-listed; no activity data
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 6-OEt 4-CF₃ Higher lipophilicity (MW: 366.36)
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 6-F 4-sulfonylpiperidine Enhanced solubility via sulfonyl group
  • Chloro vs.
  • Chloro vs. Ethoxy (OEt): The 6-OEt substituent () introduces hydrogen-bonding capacity but may reduce metabolic stability due to ether cleavage.

Modifications on the Benzamide Moiety

The 4-fluoro group in the target compound contrasts with derivatives bearing bulkier or polar substituents:

  • 4-Fluoro vs.
  • 4-Fluoro vs. Sulfonylpiperidine (): Sulfonyl groups increase polarity and solubility, favoring aqueous environments but possibly reducing blood-brain barrier penetration.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic compound belonging to the benzothiazole family, characterized by its unique structure which includes a benzothiazole ring and a fluorobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

The synthesis of this compound typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride. The process is facilitated by bases such as triethylamine or pyridine to neutralize the hydrochloric acid produced during the reaction. The reaction conditions are generally mild, allowing for high yields of the desired product.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in the biosynthesis of prostaglandins, which are key mediators in inflammatory processes. By blocking these enzymes, this compound exerts significant anti-inflammatory and analgesic effects. Additionally, it may interact with various cellular targets, potentially affecting metabolic pathways crucial for cell proliferation and survival.

Biological Activity Overview

Key Activities:

  • Anti-inflammatory : Inhibits prostaglandin synthesis.
  • Analgesic : Reduces pain perception through enzyme inhibition.
  • Antimicrobial : Exhibits activity against various bacterial strains.

Research Findings and Case Studies

Numerous studies have investigated the biological activities of this compound. Below are summarized findings from relevant research:

Study/ResearchFindingsImplications
In vitro studies Demonstrated significant inhibition of COX enzymes (Cyclooxygenases) involved in inflammation.Supports potential use as an anti-inflammatory agent in therapeutic applications.
Antimicrobial testing Showed efficacy against Gram-positive and Gram-negative bacteria.Suggests potential for development into an antimicrobial drug.
Cellular assays Induced apoptosis in cancer cell lines through modulation of apoptotic pathways .Indicates possible application in cancer therapy.

Comparative Analysis with Similar Compounds

When compared to other benzothiazole derivatives, this compound exhibits enhanced biological activity due to the presence of the fluorobenzamide moiety. This structural feature not only increases its potency but also improves selectivity towards biological targets.

Compound NameKey FeaturesBiological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)acetamideLacks fluorine substituentModerate anti-inflammatory activity
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamideContains chlorine at position 2Reduced efficacy compared to fluorinated derivative
N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamideDifferent substitution patternLower potency against COX enzymes

Q & A

Q. What are the standard synthetic routes for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide?

The compound is typically synthesized via a two-step reaction. First, 6-chloro-1,3-benzothiazol-2-amine is reacted with 4-fluorobenzoyl chloride in pyridine under reflux to form the amide bond. Reaction completion is monitored by TLC, followed by purification via recrystallization (e.g., methanol) . Key considerations include controlling stoichiometry (1:1 molar ratio of amine to acyl chloride) and ensuring anhydrous conditions to avoid hydrolysis of the acyl chloride.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, C-F stretch ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., benzothiazole protons at δ 6.4–8.3 ppm) and fluorine coupling effects .
  • X-ray Crystallography : Resolves molecular packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers via N–H⋯N bonds) .

Q. How is initial biological activity screening performed for this compound?

Preliminary assays include:

  • Enzyme Inhibition : Testing against pyruvate:ferredoxin oxidoreductase (PFOR) via spectrophotometric methods (e.g., monitoring NADH oxidation at 340 nm) .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC values determined using broth microdilution .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or DMAP to accelerate amide coupling .
  • Solvent Optimization : Replace pyridine with DMF or THF for better solubility and reaction control .
  • Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane) for higher-purity batches .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., nitazoxanide for PFOR inhibition) .
  • Structural Confirmation : Re-analyze compound purity via HPLC-MS to rule out degradation products .
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ calculations to account for variability in potency measurements .

Q. What molecular interactions drive its enzyme inhibition?

X-ray structures reveal that the benzothiazole moiety binds to PFOR’s active site via π-π stacking, while the 4-fluorobenzamide group forms hydrogen bonds with conserved residues (e.g., Arg-156). The chloro substituent enhances hydrophobic interactions .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Core Modifications : Replace benzothiazole with oxazole or imidazole to assess electronic effects .
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of benzamide to modulate potency .
  • Bioisosteric Replacement : Substitute fluorine with trifluoromethyl to improve metabolic stability .

Q. What computational methods predict binding modes?

  • Docking Simulations : Use AutoDock Vina with PFOR’s crystal structure (PDB: 1PFK) to prioritize high-affinity analogs .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Q. How to address solubility limitations in in vivo studies?

  • Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations .
  • Prodrug Design : Introduce phosphate esters at the amide nitrogen for enhanced aqueous solubility .

Q. What strategies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm PFOR stabilization upon compound treatment .
  • Knockdown/Rescue Experiments : Use siRNA to silence PFOR and assess rescue of compound-induced effects .

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